molecular formula C10H8BrNO5 B13695090 Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate

Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate

Cat. No.: B13695090
M. Wt: 302.08 g/mol
InChI Key: NTJQKRJDTORVOE-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is an organic compound with a complex structure that includes bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate typically involves a multi-step process. One common method starts with the bromination of 2-nitrophenol to produce 2-bromo-6-nitrophenol. This intermediate is then reacted with methyl acetoacetate under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-nitrophenol
  • Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate
  • (2-Bromo-6-nitrophenyl)(methyl)sulfane

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C10H8BrNO5

Molecular Weight

302.08 g/mol

IUPAC Name

methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8BrNO5/c1-17-10(14)9(13)5-6-7(11)3-2-4-8(6)12(15)16/h2-4H,5H2,1H3

InChI Key

NTJQKRJDTORVOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=CC=C1Br)[N+](=O)[O-]

Origin of Product

United States

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